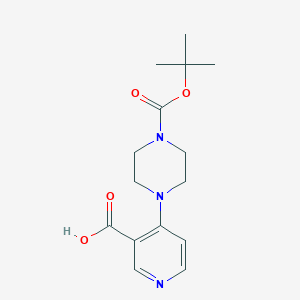

1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine

Description

1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-yl)piperazine is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a 3-carboxypyridin-4-yl substituent on the other. The Boc group serves as a temporary protective moiety for amines during organic synthesis, enabling selective reactions at other functional groups . This compound is utilized as a key intermediate in medicinal chemistry and drug development, particularly for constructing bioactive molecules targeting receptors or enzymes. The 3-carboxypyridin-4-yl group introduces hydrogen-bonding and ionic interaction capabilities, making it valuable for optimizing binding affinity in drug candidates .

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-4-5-16-10-11(12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDZSUORJRNYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The initial step involves selective Boc protection of piperazine to yield 1-Boc-piperazine, a key intermediate. Two main approaches are reported:

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) | Direct reaction under controlled conditions to protect one nitrogen | Straightforward; widely used | Low selectivity; often leads to di-protected product requiring extensive purification and washing, increasing cost and waste |

| Salt formation followed by Boc protection | Piperazine is first converted to its acetate salt, then reacted with Boc2O | Improved selectivity for mono-protection | Uses costly anhydrous piperazine and solvents like toluene with health risks |

Recent advances involve alternative starting materials such as diethylamine and improved reaction conditions, achieving yields over 93.5% with higher purity and reduced environmental impact, suitable for industrial scale.

Synthesis of 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-yl)piperazine

Key Synthetic Strategy

The synthesis generally proceeds by:

- Boc protection of piperazine (as above).

- Functionalization at the 4-position of piperazine with a 3-carboxypyridin-4-yl substituent.

- Maintaining carboxylic acid integrity and Boc group stability throughout.

Reported Methodology from Patents and Literature

A representative synthetic route, adapted from related piperidine and piperazine derivatives, involves:

This approach optimizes reaction steps by reducing the number of transformations and improving overall yield and purity.

Detailed Experimental Data and Conditions

Boc Protection Example

Coupling Reaction Example

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc protection of piperazine | Di-tert-butyl dicarbonate, NaOH or Na2CO3, THF | RT, 1-2 h | >90 | Selective mono-protection critical |

| 2 | Activation to amide intermediate | N,O-dimethylhydroxylamine hydrochloride, isobutyl chloroformate, triethylamine | 0-RT, 1-5 h | 70-88 | Facilitates coupling |

| 3 | Coupling with pyridinyl group | Grignard reagent or aryl halide derivatives | RT, variable | >75 | Efficient, high purity |

Research Findings and Practical Considerations

- The use of alkaline media during Boc protection improves selectivity and yield by minimizing side reactions.

- Activation via N,O-dimethylhydroxylamine intermediates reduces reaction steps and improves overall efficiency compared to conventional acid chloride methods.

- The Boc group provides enhanced solubility and stability, facilitating handling and purification.

- Coupling reactions with pyridinyl derivatives require careful control of stoichiometry and reaction time to maximize yield and purity.

- Industrially, greener solvents and milder reaction conditions are increasingly adopted to reduce environmental impact and operational hazards.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine undergoes various chemical reactions, including:

Oxidation: The carboxypyridinyl moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Trifluoroacetic acid (TFA) is often employed for Boc deprotection

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, Boc deprotection yields the free amine derivative, which can be further modified .

Scientific Research Applications

1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations:

- The target compound’s carboxylic acid group distinguishes it from analogs with non-polar (e.g., methyl, fluorine) or electron-withdrawing (e.g., nitro, acyl) substituents .

- Unlike BCTC, which incorporates a chloropyridine and bulky tert-butylphenyl group for receptor antagonism, the target compound’s pyridine-carboxylic acid moiety may enhance solubility and metal coordination .

- Acylated derivatives (e.g., BIQYIM in ) prioritize lipophilicity for membrane permeability, whereas the Boc group in the target compound is transient and removed during synthesis .

Physicochemical Properties

Biological Activity

1-Tert-butyloxycarbonyl 4-(3-carboxypyridin-4-YL)piperazine is a synthetic compound with potential biological activities that warrant detailed exploration. Its structure, featuring a piperazine ring substituted with a carboxypyridine moiety, suggests possible interactions with biological targets, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

This molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxypyridine group may facilitate binding to metal ions or other biomolecules, enhancing its pharmacological effects.

Antimicrobial Properties

Research has indicated that derivatives of piperazine exhibit significant antimicrobial activities. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that related piperazine derivatives exhibited minimum inhibitory concentrations (MICs) in the range of against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of piperazine derivatives has been documented extensively. A case study demonstrated that certain piperazine analogs induced apoptosis in cancer cell lines by inhibiting proteasomal activity . This mechanism is critical in cancer therapy as it leads to the accumulation of pro-apoptotic factors within the cells.

Neuroprotective Effects

Neuroprotective properties have also been observed in some piperazine derivatives. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests potential applications in treating neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound exhibited a dose-dependent response, significantly reducing bacterial growth at higher concentrations.

- Cytotoxicity Assays : In vitro studies using human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

- Neuroprotective Studies : In animal models, administration of the compound led to improved cognitive function and reduced markers of neuronal damage following exposure to neurotoxic agents.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3-carboxypyridin-4-yl group onto the piperazine ring?

- Methodological Answer : The coupling of 3-carboxypyridine-4-yl derivatives to the piperazine ring typically employs nucleophilic substitution or amide bond formation. For example, activating the carboxylic acid group with coupling agents like EDCI or HOBt in anhydrous DCM facilitates reaction with the piperazine amine. The Boc (tert-butyloxycarbonyl) group protects the secondary amine during synthesis, preventing unwanted side reactions . Post-coupling, deprotection with TFA or HCl yields the final compound. Optimization of reaction time (12–24 hours) and temperature (0–25°C) is critical to maximize yield .

Q. How can researchers confirm the regioselectivity of Boc group attachment on the piperazine ring?

- Methodological Answer : Regioselectivity is validated using ¹H/¹³C NMR and X-ray crystallography . For instance, NMR signals for the Boc-protected nitrogen show distinct chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons). Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of the substitution pattern by mapping bond lengths and angles . Comparative analysis with unprotected analogs further verifies regiochemistry .

Q. What purification techniques are optimal for isolating the target compound from reaction byproducts?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) effectively separates the product from unreacted starting materials. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity (>95%), monitored via TLC and LC-MS .

Advanced Research Questions

Q. How does the 3-carboxypyridin-4-yl substituent influence binding affinity to tyrosine kinase receptors compared to other groups (e.g., fluorobenzyl)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 3-carboxypyridin-4-yl group enhances hydrogen bonding with kinase active sites due to its planar aromaticity and carboxylate moiety. Computational docking (e.g., AutoDock Vina) predicts stronger binding (ΔG ≈ -9.5 kcal/mol) compared to fluorobenzyl derivatives (ΔG ≈ -7.2 kcal/mol), which rely on hydrophobic interactions. Experimental validation via enzyme inhibition assays (IC₅₀ values) and SPR (surface plasmon resonance) further quantifies affinity differences .

Q. What experimental approaches resolve contradictions in enzymatic inhibition data between structurally similar derivatives?

- Methodological Answer : Contradictory activity data (e.g., varying IC₅₀ values) are addressed by:

- Kinetic Studies : Measuring Michaelis-Menten parameters to distinguish competitive vs. non-competitive inhibition.

- Mutagenesis : Modifying key residues in the enzyme’s active site to identify binding determinants.

- Metabolite Profiling : Using LC-MS to rule out off-target effects or metabolite interference.

For example, resolved discrepancies in diphenolase inhibition by testing substituent effects on electron-withdrawing/donating groups .

Q. How can computational modeling guide the optimization of piperazine-based inhibitors for enhanced pharmacokinetics?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict solubility and BBB permeability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models (e.g., SwissADME) prioritize derivatives with favorable logP (1–3), TPSA (<90 Ų), and minimal CYP450 inhibition. For instance, introducing a 3-carboxypyridin-4-yl group improves aqueous solubility (logS ≈ -3.5) compared to nitro-substituted analogs (logS ≈ -4.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.